2-Amino-2-methyl-3-phenylpropanenitrile

Catalog No.
S8951392
CAS No.
M.F
C10H12N2
M. Wt
160.22 g/mol
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2-Amino-2-methyl-3-phenylpropanenitrile

Product Name

2-Amino-2-methyl-3-phenylpropanenitrile

IUPAC Name

2-amino-2-methyl-3-phenylpropanenitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3

InChI Key

UXUNDJCHZAODBP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)N

Molecular Architecture and Stereochemical Configuration

The molecular structure of 2-amino-2-methyl-3-phenylpropanenitrile features a central carbon atom bonded to an amino group (-NH₂), a methyl group (-CH₃), a phenyl ring (-C₆H₅), and a nitrile group (-CN). This arrangement creates a chiral center at the C2 position, enabling the existence of two enantiomers: (R)- and (S)-2-amino-2-methyl-3-phenylpropanenitrile. Density functional theory (DFT) calculations suggest that steric interactions between the bulky phenyl and methyl groups influence the molecule’s preferred conformations, favoring staggered arrangements to minimize van der Waals repulsions.

The nitrile group’s electron-withdrawing nature polarizes the adjacent C-N bond, enhancing the compound’s susceptibility to nucleophilic attacks at the cyano carbon. This reactivity is critical in its applications as a synthetic intermediate.

Table 1: Key Structural Parameters of 2-Amino-2-methyl-3-phenylpropanenitrile

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
Chiral Centers1 (C2)
Functional Groups-NH₂, -CN, -CH₃, -C₆H₅

Crystallographic Analysis and Conformational Studies

Despite its synthetic relevance, experimental crystallographic data for 2-amino-2-methyl-3-phenylpropanenitrile are absent in the literature. However, PubChem’s 3D conformer model (CID 13363602) reveals a bent geometry at the C2 center, with dihedral angles of 112° between the phenyl and nitrile groups. This distortion arises from steric clashes between substituents, which are partially mitigated by rotational freedom around the C2-C3 bond.

Comparative analysis with 2-methyl-3-phenylpropanenitrile (C₁₀H₁₁N)—a structurally analogous compound lacking the amino group—highlights the amino group’s role in stabilizing intramolecular hydrogen bonds. In the amino derivative, the -NH₂ group can form weak hydrogen bonds with the nitrile’s lone pairs, reducing overall molecular symmetry and increasing dipole moment.

Comparative Analysis with Related α-Aminonitrile Derivatives

α-Aminonitriles are a versatile class of compounds with applications in pharmaceuticals and agrochemicals. Table 2 contrasts 2-amino-2-methyl-3-phenylpropanenitrile with two related derivatives:

Table 2: Comparative Properties of α-Aminonitrile Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsReactivity Profile
2-Amino-2-methyl-3-phenylpropanenitrileC₁₀H₁₂N₂160.22-NH₂, -CN, -CH₃, -C₆H₅Nucleophilic substitution
2-Methyl-3-phenylpropanenitrileC₁₀H₁₁N145.20-CN, -CH₃, -C₆H₅Limited H-bonding capacity
2-Acetoxy-2-methyl-3-phenylpropanenitrileC₁₂H₁₃NO₂203.24-OAc, -CN, -CH₃, -C₆H₅Ester hydrolysis

Key findings from this comparison include:

  • Amino Group Impact: The presence of -NH₂ in 2-amino-2-methyl-3-phenylpropanenitrile enhances its polarity and solubility in protic solvents compared to non-amino derivatives.
  • Stereochemical Complexity: Chiral α-aminonitriles exhibit enantioselective reactivity in asymmetric synthesis, whereas achiral analogs like 2-methyl-3-phenylpropanenitrile lack this property.
  • Synthetic Utility: The nitrile group’s reactivity enables transformations into amines, amides, and carboxylic acids, broadening the compound’s applicability in multi-step syntheses.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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